molecular formula C5H11NO2 B2523744 Methyl 2-amino-2-methylpropanoate CAS No. 13257-67-5; 15028-41-8

Methyl 2-amino-2-methylpropanoate

Cat. No.: B2523744
CAS No.: 13257-67-5; 15028-41-8
M. Wt: 117.148
InChI Key: HMZHEECHJWHZJX-UHFFFAOYSA-N
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Description

Methyl 2-amino-2-methylpropanoate (CAS: 15028-41-8), commonly referred to as its hydrochloride salt, is a branched-chain amino acid ester with the molecular formula C₅H₁₂ClNO₂ and a molecular weight of 153.61 g/mol . It is synthesized via the reaction of this compound with reagents such as chloroacetyl chloride or acryloyl chloride, yielding intermediates like methyl 2-(2-chloroacetamido)-2-methylpropanoate or methyl 2-(N-benzylacrylamido)-2-methylpropanoate, which are pivotal in pharmaceutical and organic synthesis . The compound exists as a white solid and is typically stored under inert conditions at 2–8°C to ensure stability . Its primary application lies in serving as a versatile building block for synthesizing peptidomimetics, agrochemicals, and specialty polymers .

Properties

IUPAC Name

methyl 2-amino-2-methylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO2/c1-5(2,6)4(7)8-3/h6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMZHEECHJWHZJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

117.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13257-67-5
Record name Methyl 2-amino-2-methylpropanoate
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Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Methyl 2-amino-2-methylpropanoate belongs to a family of α-amino esters and their derivatives. Key structural analogues include:

  • tert-Butyl 2-amino-2-methylpropanoate hydrochloride (CAS: 84758-81-6): Features a tert-butyl ester group instead of methyl, increasing lipophilicity (MW: 195.69 g/mol) .
  • Benzyl 2-amino-2-methylpropanoate hydrochloride (CAS: 60421-20-7): Substitutes methyl with a benzyl group, introducing aromaticity (MW: 229.70 g/mol) .
  • Methyl 2-bromo-2-methylpropionate (CAS: 23426-63-3): Replaces the amino group with bromine, enhancing electrophilicity (MW: 181.03 g/mol) .
  • 2-Aminoisobutyric acid (CAS: 62-57-7): The parent carboxylic acid, lacking the ester group, with higher aqueous solubility (MW: 103.12 g/mol) .

Physical and Chemical Properties

  • Solubility: The hydrochloride salt of this compound exhibits moderate water solubility due to ionic interactions, whereas tert-butyl and benzyl esters are more soluble in organic solvents . The parent acid, 2-aminoisobutyric acid, is highly water-soluble .
  • Reactivity: The amino group enables nucleophilic acylation (e.g., with chloroacetyl chloride ), while bromo analogues participate in SN2 reactions . Benzyl esters undergo hydrogenolysis for deprotection in peptide synthesis .
  • Thermal Stability : Methyl and benzyl esters decompose at elevated temperatures, necessitating storage at 2–8°C . Tert-butyl esters exhibit greater steric protection, enhancing thermal stability .

Comparative Data Table of Structural Analogues

Compound Name Molecular Formula Molecular Weight (g/mol) Functional Groups Key Applications References
This compound HCl C₅H₁₂ClNO₂ 153.61 Amino, ester, hydrochloride Peptidomimetics, intermediates
tert-Butyl 2-amino-2-methylpropanoate HCl C₈H₁₈ClNO₂ 195.69 Amino, tert-butyl ester Lipophilic prodrugs
Benzyl 2-amino-2-methylpropanoate HCl C₁₁H₁₆ClNO₂ 229.70 Amino, benzyl ester Peptide protection
Methyl 2-bromo-2-methylpropionate C₅H₉BrO₂ 181.03 Bromo, ester Alkylating agents
2-Aminoisobutyric acid C₄H₉NO₂ 103.12 Amino, carboxylic acid Conformationally restricted peptides

Q & A

Q. What are the common synthetic routes for Methyl 2-amino-2-methylpropanoate, and how can reaction conditions be optimized for high yield?

this compound is typically synthesized via esterification or substitution reactions. A common method involves reacting 2-amino-2-methylpropanol with methyl halides or activated esters under acidic or basic conditions. For example, one route uses methyl chloroformate with 2-amino-2-methylpropanol in the presence of a base like triethylamine to drive the reaction to completion . Optimization includes controlling temperature (0–25°C), solvent selection (e.g., dichloromethane or THF), and stoichiometric ratios of reactants. Purity is enhanced via crystallization or column chromatography. Monitoring via thin-layer chromatography (TLC) or in-situ FTIR can improve yield by identifying intermediate phases .

Q. Which analytical techniques are most reliable for characterizing this compound?

Key techniques include:

  • NMR spectroscopy : To confirm the ester group (δ ~3.6–3.8 ppm for methyl ester) and amino proton environments (δ ~1.3–1.5 ppm for methyl branching) .
  • Mass spectrometry (HRMS) : To verify molecular weight (e.g., m/z 153.61 for the hydrochloride salt) .
  • X-ray crystallography : For absolute configuration determination, though this requires high-purity crystals .
  • IR spectroscopy : To identify ester C=O stretches (~1740 cm⁻¹) and N–H vibrations (~3300 cm⁻¹) .

Advanced Research Questions

Q. How can contradictions in spectroscopic data for this compound derivatives be resolved?

Discrepancies often arise from stereochemical variations, solvent effects, or impurities. Methodological approaches include:

  • Comparative analysis : Use computational tools (e.g., DFT calculations) to predict NMR/IR spectra and compare with experimental data .
  • Crystallographic validation : Resolve ambiguities in stereochemistry via single-crystal X-ray diffraction using programs like SHELXL or ORTEP .
  • Purity assessment : Employ HPLC or GC-MS to rule out impurities affecting spectral peaks .

Q. What strategies are effective for studying the compound’s reactivity in complex biochemical pathways?

  • Isotopic labeling : Incorporate ¹³C or ¹⁵N isotopes to track metabolic transformations via NMR or mass spectrometry .
  • Enzyme kinetics assays : Measure interactions with target enzymes (e.g., hydrolases) under varied pH and temperature conditions to map catalytic mechanisms .
  • Molecular docking simulations : Use software like AutoDock to predict binding affinities with biological targets, validated by in vitro assays .

Q. How can crystallographic data resolve ambiguities in the compound’s molecular structure?

The SHELX suite (e.g., SHELXL for refinement) is widely used for small-molecule crystallography. Key steps:

  • Data collection : High-resolution (<1.0 Å) X-ray diffraction data to resolve methyl/amino group positions .
  • Twinned data handling : Use SHELXD for structure solution in cases of crystal twinning .
  • Validation : Cross-check with programs like PLATON or Mercury to ensure geometric accuracy .

Q. What experimental designs mitigate challenges in synthesizing enantiomerically pure derivatives?

  • Chiral auxiliaries : Use (R)- or (S)-configured catalysts to enforce stereochemical control during esterification .
  • Dynamic kinetic resolution : Employ enzymes (e.g., lipases) to selectively hydrolyze undesired enantiomers .
  • Asymmetric catalysis : Utilize transition-metal complexes (e.g., Ru-BINAP) for enantioselective amination .

Data Contradiction Analysis

Q. How should researchers address discrepancies between theoretical and experimental melting points?

  • Impurity effects : Recrystallize the compound and re-measure.
  • Polymorphism screening : Test crystallization in different solvents (e.g., ethanol vs. hexane) to identify stable polymorphs .
  • DSC/TGA analysis : Use differential scanning calorimetry to detect phase transitions or decomposition .

Q. What methodologies reconcile conflicting bioactivity results across studies?

  • Dose-response standardization : Ensure consistent molar concentrations and solvent systems (e.g., DMSO vs. saline) .
  • Cell-line validation : Use multiple cell lines (e.g., HEK293 vs. HepG2) to confirm target specificity .
  • Meta-analysis : Statistically aggregate data from independent studies to identify outliers or trends .

Methodological Tools

  • Structural refinement : SHELXL for high-precision crystallographic models .
  • Spectral prediction : Gaussian or ADF software for DFT-based NMR/IR simulations .
  • Bioactivity mapping : SwissADME or PubChem for pharmacokinetic profiling .

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